N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Description
N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
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Biological Activity
N-(2-cyanophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with potential therapeutic applications. Its structure suggests various biological activities, particularly in the realms of oncology and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features a unique arrangement of functional groups that may contribute to its biological activity. The core structure includes a pyrazole ring fused with a cyclopentane moiety and substituted with a cyanophenyl group and a dioxidotetrahydrothiophen group.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that compounds similar to this compound exhibit potential as androgen receptor (AR) modulators. Such modulation is crucial in treating AR-dependent cancers like prostate cancer .
- Antimicrobial Properties : Research indicates that derivatives of pyrazole compounds can inhibit fungal growth. For instance, related compounds demonstrated significant antifungal activity against Colletotrichum gloeosporioides, suggesting that this compound may also possess similar properties .
In Vitro Studies
In vitro studies have been conducted to assess the biological activities of similar pyrazole derivatives:
Antioxidant Activity
The antioxidant potential was evaluated using various assays including DPPH and ABTS methods. Results showed that these compounds possess considerable radical scavenging abilities.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been assessed:
- α-glucosidase and α-amylase Inhibition : Similar derivatives exhibited potent inhibition with IC50 values comparable to standard drugs like Acarbose. For example, IC50 values for α-glucosidase were recorded at 75.62 µM for Pyz-1 and 119.3 µM for Pyz-2 .
Case Studies
- Case Study on Anticancer Efficacy : A study focusing on AR modulation demonstrated that compounds structurally related to this compound showed promising results in inhibiting cancer cell proliferation in vitro.
- Fungal Activity Assessment : In another study assessing antifungal properties against Colletotrichum gloeosporioides, the compound was found to induce a significant lag phase in fungal growth at specific concentrations (61% inhibition at 10 mM) demonstrating its potential as an agricultural fungicide .
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c19-10-12-4-1-2-6-15(12)20-18(23)17-14-5-3-7-16(14)21-22(17)13-8-9-26(24,25)11-13/h1-2,4,6,13H,3,5,7-9,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFZKITUNCKXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.